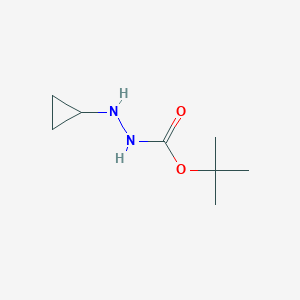

tert-Butyl 2-cyclopropylhydrazinecarboxylate

説明

Chemical Name: tert-Butyl 2-cyclopropylhydrazinecarboxylate CAS No.: 848153-29-7 Molecular Formula: C₈H₁₆N₂O₂ Purity: 95% Availability: 100 mg, 250 mg, 1 g quantities (commercially available) .

This compound belongs to the class of hydrazinecarboxylates, characterized by a tert-butyl carbamate group (-NH-C(=O)-O-tBu) and a cyclopropyl substituent on the hydrazine backbone. Its structure confers unique steric and electronic properties, making it valuable in organic synthesis and pharmaceutical intermediate preparation.

特性

IUPAC Name |

tert-butyl N-(cyclopropylamino)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-9-6-4-5-6/h6,9H,4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXNNLJMXTWNNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyclopropylhydrazinecarboxylate typically involves the reaction of cyclopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions, usually between 0 to 20°C, to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels .

化学反応の分析

Types of Reactions: tert-Butyl 2-cyclopropylhydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylhydrazines .

科学的研究の応用

tert-Butyl 2-cyclopropylhydrazinecarboxylate has several applications in scientific research:

作用機序

The mechanism of action of tert-Butyl 2-cyclopropylhydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydrazine group can form covalent bonds with various substrates, leading to the formation of stable intermediates. These interactions can modulate the activity of enzymes and other proteins, thereby influencing biochemical pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The tert-butyl hydrazinecarboxylate family includes derivatives with diverse substituents, which influence reactivity, stability, and applications. Key analogues include:

tert-Butyl 2-isopropylhydrazinecarboxylate (CAS 16689-35-3)

- Molecular Formula : C₈H₁₈N₂O₂

- Molecular Weight : 174.24 g/mol

- Key Difference : Replaces the cyclopropyl group with an isopropyl (-CH(CH₃)₂) substituent.

- Properties : Higher molecular weight and reduced ring strain compared to the cyclopropyl variant. The isopropyl group increases steric bulk but lacks the electron-deficient nature of the cyclopropane ring .

tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate (CAS 16689-34-2)

- Molecular Formula : C₈H₁₆N₂O₂

- Molecular Weight : 172.23 g/mol

- Key Difference : Features a propan-2-ylidene group (CH₂=C(CH₃)-) instead of cyclopropyl.

- Solubility in organic solvents (e.g., 5.8 mL for 1 mM stock solution) is comparable to the cyclopropyl derivative .

tert-Butyl 1-(cyclopropylmethyl)-2-(propan-2-ylidene)hydrazinecarboxylate (CAS 809282-57-3)

- Molecular Formula : C₁₂H₂₁N₃O₂

- Key Difference : Combines cyclopropylmethyl and isopropylidene groups.

生物活性

Tert-butyl 2-cyclopropylhydrazinecarboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

This compound is characterized by the presence of a tert-butyl group, which often influences the pharmacokinetic properties of compounds. The cyclopropyl moiety can enhance the binding affinity to biological targets due to its unique three-membered ring structure, which can impart rigidity and specificity to the compound.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism often involves the modulation of signaling pathways associated with inflammation.

Table 1: Summary of Anti-inflammatory Activity in Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of NF-κB signaling |

| 2-tert-butyl-4-methoxyphenol (BHA) | 15 | Antioxidant activity, COX inhibition |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 20 | Scavenging free radicals |

Note: TBD = To Be Determined

Antioxidant Activity

The antioxidant potential of this compound is hypothesized based on the presence of the tert-butyl group, which is known to enhance the stability of radical species. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Case Studies

Several case studies have been conducted to evaluate the biological activity of hydrazine derivatives, including this compound.

-

Case Study on Inflammatory Response

- Objective : To assess the anti-inflammatory effects of this compound in a murine model.

- Methodology : Mice were treated with LPS to induce inflammation, followed by administration of the compound.

- Findings : Significant reduction in inflammatory markers was observed compared to control groups, suggesting effective modulation of inflammatory pathways.

-

Case Study on Oxidative Stress

- Objective : To determine the antioxidant capacity using DPPH assay.

- Methodology : Various concentrations of this compound were tested against DPPH radicals.

- Findings : The compound exhibited dose-dependent scavenging activity, indicating potential therapeutic applications as an antioxidant.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing biological activity. Research into related compounds suggests that modifications can lead to improved efficacy and reduced toxicity.

Structure-Activity Relationship (SAR)

A comparative analysis of structurally similar compounds reveals insights into how modifications affect biological properties:

Table 2: Structure-Activity Relationship Analysis

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Tert-butyl group | Anti-inflammatory |

| Di-tert-butyl hydrazine derivatives | Increased steric bulk | Enhanced stability |

| Cyclopropane derivatives | Ring strain | Increased reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。